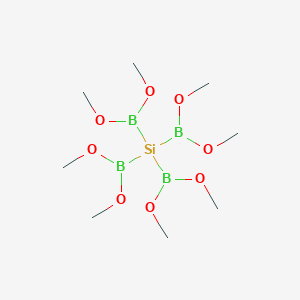![molecular formula C22H36N2O4 B14614559 Acetamide, 2,2'-[1,2-phenylenebis(oxy)]bis[N,N-dipropyl- CAS No. 58774-71-3](/img/structure/B14614559.png)
Acetamide, 2,2'-[1,2-phenylenebis(oxy)]bis[N,N-dipropyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, 2,2’-[1,2-phenylenebis(oxy)]bis[N,N-dipropyl- is a complex organic compound with the molecular formula C22H36N2O4 It is characterized by its unique structure, which includes two acetamide groups connected by a 1,2-phenylenebis(oxy) linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2,2’-[1,2-phenylenebis(oxy)]bis[N,N-dipropyl- typically involves the reaction of 1,2-phenylenebis(oxy) with N,N-dipropylacetamide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, 2,2’-[1,2-phenylenebis(oxy)]bis[N,N-dipropyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions may yield reduced forms of the compound.
Substitution: Substitution reactions can occur at the acetamide or phenylene groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce oxidized acetamide derivatives, while substitution reactions can yield a variety of substituted phenylene or acetamide compounds .
Aplicaciones Científicas De Investigación
Acetamide, 2,2’-[1,2-phenylenebis(oxy)]bis[N,N-dipropyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be studied for its potential biological activities, including interactions with enzymes or receptors.
Medicine: Research may explore its potential therapeutic applications, such as in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Acetamide, 2,2’-[1,2-phenylenebis(oxy)]bis[N,N-dipropyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved in these interactions are complex and may include binding to active sites or altering protein conformation .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-[1,2-Phenylenebis(oxy)]diacetamide: This compound shares a similar structure but lacks the dipropyl groups.
N,N′-(1,2-phenylene)bis(2-((2-oxopropyl): Another related compound with a different substitution pattern.
Uniqueness
Acetamide, 2,2’-[1,2-phenylenebis(oxy)]bis[N,N-dipropyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Propiedades
Número CAS |
58774-71-3 |
|---|---|
Fórmula molecular |
C22H36N2O4 |
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
2-[2-[2-(dipropylamino)-2-oxoethoxy]phenoxy]-N,N-dipropylacetamide |
InChI |
InChI=1S/C22H36N2O4/c1-5-13-23(14-6-2)21(25)17-27-19-11-9-10-12-20(19)28-18-22(26)24(15-7-3)16-8-4/h9-12H,5-8,13-18H2,1-4H3 |
Clave InChI |
RTFZWFAHEJCZOI-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)C(=O)COC1=CC=CC=C1OCC(=O)N(CCC)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3'-[(Pyridin-4-yl)methylene]bis(5-bromo-1H-indole)](/img/structure/B14614481.png)
![[2,3-Dihydroxy-4,6-bis(phenylmethoxycarbonylamino)cyclohexyl] acetate](/img/structure/B14614483.png)


![2-[(E)-(2,3-Dimethylcyclohex-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14614495.png)
![1-{[2,4-Bis(4-chlorophenyl)-1,3-dioxolan-2-yl]methyl}-1H-imidazole](/img/structure/B14614507.png)
![4-[(3-Chloroprop-2-en-1-yl)oxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14614514.png)
![1-Methoxy-2-methyl-3-[(2-methylphenyl)methoxy]propan-2-ol](/img/structure/B14614528.png)
![3H-Pyrazol-3-one, 2,4-dihydro-4-[(2-nitrophenyl)methyl]-2,5-diphenyl-](/img/structure/B14614542.png)
![1-Methoxy-3-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14614544.png)
![2-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzene-1,3,5-tricarbonitrile](/img/structure/B14614548.png)

![Benzoic acid, 4-[[(4-methylphenyl)methylene]amino]-, methyl ester](/img/structure/B14614557.png)
![3,3-Dimethyl-5-[(4-methylphenyl)methyl]cyclohexan-1-one](/img/structure/B14614558.png)
